molecular formula C30H18Cl2N2O6 B11516371 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B11516371
M. Wt: 573.4 g/mol
InChI Key: JNHIVNMJDZZHRS-UHFFFAOYSA-N
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Description

This compound is a complex molecule with a fascinating structure. Let’s break it down:

    Chemical Formula: CHClNO

    IUPAC Name: 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Preparation Methods

Synthetic Routes::

    Aromatic Nucleophilic Substitution (SNAr):

    Knoevenagel Condensation:

Industrial Production::
  • Large-scale production typically involves optimized versions of the above synthetic routes.
  • Precise reaction conditions and catalysts are employed to maximize yield and minimize byproducts.

Chemical Reactions Analysis

    Reactivity: The compound is stable under ambient conditions.

    Common Reagents: LiAlH, NaOH, HCl, and various organic solvents.

    Major Products: Reduced nitro compound and the corresponding carboxylic acid.

Scientific Research Applications

    Medicine: Investigated for potential anticancer properties due to its unique structure.

    Chemistry: Used as a building block in the synthesis of other complex molecules.

    Industry: Employed in the development of novel materials.

Mechanism of Action

    Targets: The compound may interact with enzymes or receptors involved in cell growth and proliferation.

    Pathways: Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

    Uniqueness: Its combination of quinoline and phenyl rings sets it apart.

    Similar Compounds:

Properties

Molecular Formula

C30H18Cl2N2O6

Molecular Weight

573.4 g/mol

IUPAC Name

[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C30H18Cl2N2O6/c31-20-12-8-18(9-13-20)26-16-23(22-4-1-2-6-25(22)33-26)30(36)39-17-28(35)19-10-14-21(15-11-19)40-29-24(32)5-3-7-27(29)34(37)38/h1-16H,17H2

InChI Key

JNHIVNMJDZZHRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC=C(C=C4)OC5=C(C=CC=C5Cl)[N+](=O)[O-]

Origin of Product

United States

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